8-Bromo-7-methoxyquinoline
Overview
Description
8-Bromo-7-methoxyquinoline is a chemical compound with the molecular weight of 238.08 . It has gained significant attention in the scientific community due to its various properties and potential applications.
Synthesis Analysis
The bromination of a series of 8-substituted quinolines has been reinvestigated for optimum yields and isolation conditions . Mono bromination of 8-hydroxyquinoline and 8-aminoquinoline gave a mixture of mono and dibromo derivatives while 8-methoxyquinoline furnished 5-bromo-8-methoxyquinoline as the sole product .Molecular Structure Analysis
The InChI code for this compound is1S/C10H8BrNO/c1-13-8-5-4-7-3-2-6-12-10 (7)9 (8)11/h2-6H,1H3
. This compound exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Chemical Reactions Analysis
The bromination of 8-substituted quinolines has been studied, and the process has been optimized for yield and isolation conditions . The bromination of 8-hydroxyquinoline and 8-aminoquinoline resulted in a mixture of mono and dibromo derivatives, while 8-methoxyquinoline produced 5-bromo-8-methoxyquinoline as the sole product .Physical and Chemical Properties Analysis
This compound is a white to yellow or gray solid .Scientific Research Applications
Chemical Synthesis and Properties
8-Bromo-7-methoxyquinoline (BQM) and its derivatives are extensively used in chemical synthesis. For example, they are involved in the regioselective bromination and subsequent coupling reactions. Trécourt et al. (1995) demonstrated the bromination of 8-methoxyquinolines at specific positions, leading to the synthesis of various quinoline derivatives (Trécourt, Mongin, Mallet, & Quéguiner, 1995). Similarly, Albrecht, Blau, and Röttele (2000) synthesized an ethylene-linked catechol/8-hydroxyquinoline derivative and its dinuclear gallium(III) complex, showcasing the versatility of BQM derivatives in forming complex structures (Albrecht, Blau, & Röttele, 2000).
Photoreactive Properties
One of the key applications of BQM is its use as a photoremovable protecting group. Zhu et al. (2006) explored the use of 8-Bromo-7-hydroxyquinoline in this capacity, highlighting its efficient photolysis under both one-photon excitation (1PE) and two-photon excitation (2PE), making it suitable for studying cell physiology (Zhu, Pavlos, Toscano, & Dore, 2006).
Biochemical Research and Sensor Development
BQM derivatives also find applications in biochemical research. For instance, Prodi et al. (2001) characterized a 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, indicating the potential of these compounds in environmental and biochemical sensing applications (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Antimicrobial Research
In addition to the above applications, BQM derivatives have been evaluated for their antimicrobial properties. Hamama et al. (2015) synthesized new heterocyclic compounds incorporating quinolone moieties and evaluated their antibacterial activity against various bacterial strains, demonstrating the potential of BQM derivatives in developing new antibacterial agents (Hamama, Hassanien, El-Fedawy, & Zoorob, 2015).
Safety and Hazards
Future Directions
Quinoline and its derivatives are a very important class of N-heterocyclic compounds in drug design . They are considered as targets for the development of synthetic strategies and evaluation of biological activities . Therefore, the future directions of 8-Bromo-7-methoxyquinoline could be in the field of medicinal chemistry, particularly in the synthesis of new drugs.
Mechanism of Action
In terms of pharmacokinetics, the properties of 8-Bromo-7-methoxyquinoline would likely depend on factors such as its solubility, stability, and the nature of its interactions with biological molecules. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body .
Biochemical Analysis
Cellular Effects
Some studies suggest that similar compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 8-Bromo-7-methoxyquinoline is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Properties
IUPAC Name |
8-bromo-7-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLZPPOBCRUWJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679665 | |
Record name | 8-Bromo-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36023-06-0 | |
Record name | 8-Bromo-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-7-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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